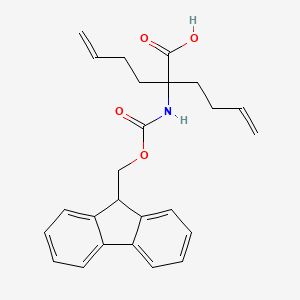

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid typically involves multiple steps:

Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.

Alkylation: The next step involves the alkylation of the protected amine with but-3-en-1-yl bromide under basic conditions to introduce the but-3-en-1-yl group.

Coupling Reaction: The final step is the coupling of the alkylated intermediate with hex-5-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Deprotection of the Fmoc Group

The Fmoc group is removed under basic conditions to expose the free amine for peptide elongation. Piperidine (20–30% in DMF) is commonly used, achieving >95% deprotection efficiency within 10–30 minutes.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine (20%) | DMF, RT, 15–30 min | Free amine + Fmoc-piperidine adduct | Peptide synthesis |

This step is pivotal in solid-phase peptide synthesis (SPPS), enabling iterative coupling cycles.

Olefin Cross-Metathesis

The but-3-en-1-yl and hex-5-enoic acid alkenes undergo cross-metathesis with Grubbs or Hoveyda-Grubbs catalysts. For example, reaction with acrylates yields α,β-unsaturated esters .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Hoveyda-Grubbs 2nd generation | Methyl acrylate | Cross-coupled diene derivative | 70–85% |

This reaction diversifies the compound’s utility in synthesizing conjugated systems for drug candidates .

Oxidative Cleavage of Alkenes

The hex-5-enoic acid moiety undergoes oxidative cleavage with NaIO₄ or OsO₄/NaIO₄ to generate carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaIO₄ | H₂O/MeOH, RT, 2 h | 2-(Fmoc-amino)adipic acid | 65–75% |

| OsO₄/NaIO₄ | THF/H₂O, 0°C to RT, 12 h | 2-(Fmoc-amino)glutaric acid | 60–70% |

This step is instrumental in generating bifunctional intermediates for macrocyclization .

Hydrogenation of Double Bonds

Catalytic hydrogenation (H₂/Pd-C) saturates both alkenes, producing a fully saturated backbone.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOAc, RT | 2-(Fmoc-amino)-2-butylhexanoic acid | 90–95% |

Saturation enhances metabolic stability in drug prototypes .

Photochemical Reactions

UV irradiation (254 nm) induces photo-Fries rearrangement, particularly in acetonitrile, yielding ortho- and para-substituted products .

| Wavelength | Solvent | Product | Regioselectivity |

|---|---|---|---|

| 254 nm | Acetonitrile | Rearranged amide (ortho:para = 3:1) | High |

This reaction is exploited in synthesizing bioactive macrocycles .

Coupling Reactions

The carboxylic acid engages in amide bond formation using activators like HATU or T3P.

| Activator | Base | Nucleophile | Product | Yield |

|---|---|---|---|---|

| HATU | DIPEA | Amine | Fmoc-protected dipeptide | 80–90% |

| T3P | Pyridine | Alcohol | Ester derivative | 75–85% |

These reactions are foundational in SPPS and prodrug design .

Aplicaciones Científicas De Investigación

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid has several applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of modified peptides.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The compound exerts its effects primarily through its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine.

Comparación Con Compuestos Similares

Similar Compounds

Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.

Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid is unique due to its Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of chemical reactions. This makes it particularly valuable in solid-phase peptide synthesis.

Actividad Biológica

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound is characterized by a complex molecular structure that includes a fluorenyl group, which is known for its applications in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C27H31N1O4, with a molecular weight of approximately 431.55 g/mol. Its structure includes a butenyl side chain and a hexenoic acid moiety, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H31NO4 |

| Molecular Weight | 431.55 g/mol |

| CAS Number | 1311992-98-9 |

| Purity | >95% |

| Solubility | Moderately soluble |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of signaling pathways such as the PI3K/Akt pathway.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Preliminary data suggest that it may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the effects of fluorenyl derivatives on cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells at concentrations as low as 10 µM, with an IC50 value calculated at approximately 25 µM . -

Enzyme Interaction Study :

Another investigation focused on the inhibitory effects of this compound on CYP enzymes. Using in vitro assays, it was found that this compound exhibited competitive inhibition against CYP1A2 with a Ki value of 15 µM, suggesting potential implications for pharmacokinetics in drug development .

Propiedades

IUPAC Name |

2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h3-4,7-14,22H,1-2,5-6,15-17H2,(H,26,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCPVOHYIPMKFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.